molecular formula C9H12N4S B14441238 1-Methyl-2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}-1H-imidazole CAS No. 77148-56-2

1-Methyl-2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}-1H-imidazole

Cat. No.: B14441238
CAS No.: 77148-56-2
M. Wt: 208.29 g/mol
InChI Key: SPWTVRQFXRQKDG-UHFFFAOYSA-N
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Description

1-Methyl-2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}-1H-imidazole is a compound belonging to the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their diverse biological and chemical properties, making them significant in various fields such as pharmaceuticals, agriculture, and materials science .

Preparation Methods

The synthesis of 1-Methyl-2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}-1H-imidazole can be achieved through several methods. One common approach involves the acid-catalyzed methylation of imidazole using methanol. Another method is the Radziszewski reaction, which involves the reaction of glyoxal, formaldehyde, ammonia, and methylamine . These methods provide efficient routes to produce the compound with high yields.

Chemical Reactions Analysis

1-Methyl-2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}-1H-imidazole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a model compound for studying enzyme interactions and protein-ligand binding. In medicine, it has potential therapeutic applications due to its antimicrobial and anti-inflammatory properties. Additionally, it is used in the industry for the development of new materials and catalysts .

Mechanism of Action

The mechanism of action of 1-Methyl-2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

1-Methyl-2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}-1H-imidazole can be compared with other imidazole derivatives such as 1-Methylimidazole and 4,5-Diphenyl-1H-imidazole. While these compounds share a similar core structure, they differ in their substituents and, consequently, their chemical and biological properties.

Properties

CAS No.

77148-56-2

Molecular Formula

C9H12N4S

Molecular Weight

208.29 g/mol

IUPAC Name

1-methyl-2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]imidazole

InChI

InChI=1S/C9H12N4S/c1-7-8(12-6-11-7)5-14-9-10-3-4-13(9)2/h3-4,6H,5H2,1-2H3,(H,11,12)

InChI Key

SPWTVRQFXRQKDG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN1)CSC2=NC=CN2C

Origin of Product

United States

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